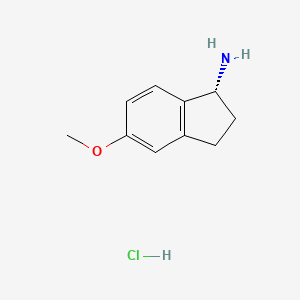
1,1-difluoro-2-isocyanatopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-2-isocyanatopropane (DIFP) is an organic compound with the chemical formula C3H3F2NO. It is a colorless, odorless gas at room temperature and pressure. DIFP is a highly reactive compound that is used in a variety of applications, ranging from the synthesis of pharmaceuticals to the manufacture of plastics and polymers. In addition to its use in industry, DIFP is also used in scientific research, particularly in the study of biochemical and physiological processes. In
作用机制
The mechanism of action of 1,1-difluoro-2-isocyanatopropane is complex. It is believed to act by disrupting the structure of proteins and other molecules, leading to changes in their function. This compound is also believed to interact with enzymes, leading to changes in their activity. Additionally, this compound is believed to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. Studies have shown that it can interact with proteins, enzymes, and DNA, leading to changes in their structure and function. Additionally, studies have shown that it can cause oxidative stress, leading to damage to cells and tissues. Finally, studies have shown that it can cause changes in gene expression, leading to changes in the expression of certain proteins and enzymes.
实验室实验的优点和局限性
The advantages of using 1,1-difluoro-2-isocyanatopropane in laboratory experiments include its high reactivity and its ability to interact with proteins, enzymes, and DNA. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is its toxicity. This compound is a highly reactive compound and can cause damage to cells and tissues if not handled properly.
未来方向
The potential future directions for research on 1,1-difluoro-2-isocyanatopropane include further study of its biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals and polymers materials. Additionally, further research could be conducted on the effects of this compound on gene expression and its potential use as a therapeutic agent. Finally, further research could be conducted on the safety and efficacy of using this compound in laboratory experiments.
合成方法
1,1-difluoro-2-isocyanatopropane can be synthesized in a variety of ways, including the reaction of 1,1-dichloro-2-isocyanatopropane (DCIP) with hydrogen fluoride (HF), the reaction of 1,1-dichloro-2-fluoropropane (DCFP) with hydrogen fluoride (HF), and the reaction of 1,1-difluoro-2-chloropropane (DFCP) with hydrogen fluoride (HF). The most common method, however, is the reaction of 1,1-dichloro-2-isocyanatopropane (DCIP) with hydrogen fluoride (HF). This reaction produces this compound as a byproduct.
科学研究应用
1,1-difluoro-2-isocyanatopropane is widely used in scientific research due to its highly reactive nature. It is used in the study of biochemical and physiological processes, as well as in the synthesis of pharmaceuticals and polymers materials. This compound has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the human body. Additionally, this compound has been used to synthesize polymeric materials for use in medical and industrial applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 1,1-difluoro-2-isocyanatopropane can be achieved through a two-step process involving the reaction of 1,1-difluoro-2-chloropropane with sodium azide followed by the reaction of the resulting 1,1-difluoro-2-azidopropane with phosgene.", "Starting Materials": [ "1,1-difluoro-2-chloropropane", "sodium azide", "phosgene" ], "Reaction": [ "Step 1: 1,1-difluoro-2-chloropropane is reacted with sodium azide in anhydrous DMF at 80°C for 24 hours to yield 1,1-difluoro-2-azidopropane.", "Step 2: The resulting 1,1-difluoro-2-azidopropane is then reacted with phosgene in anhydrous THF at -10°C for 2 hours to yield 1,1-difluoro-2-isocyanatopropane." ] } | |
CAS 编号 |
2649065-00-7 |
分子式 |
C4H5F2NO |
分子量 |
121.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



